2-(2,4-dichlorophenyl)-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NS/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABOIDWKSNXFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211709 | |
| Record name | Benzothiazole, 2-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-90-3 | |
| Record name | 2-(2,4-Dichlorophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-(2,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,4 Dichlorophenyl 1,3 Benzothiazole and Its Analogs
Established Synthetic Routes to Benzothiazole (B30560) Scaffolds Applicable to 2-(2,4-Dichlorophenyl)-1,3-Benzothiazole
The formation of the benzothiazole ring is a well-documented process in organic synthesis. For a 2-aryl substituted benzothiazole such as this compound, the most common precursor is 2-aminothiophenol (B119425), which undergoes reaction with a suitable carbonyl compound.
The most direct and widely employed method for the synthesis of this compound is the condensation reaction between 2-aminothiophenol and 2,4-dichlorobenzaldehyde (B42875). mdpi.comresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.
The reaction can be carried out under various conditions, often employing a catalyst to enhance the reaction rate and yield. A range of catalysts have been explored, from simple acids and bases to more complex metal-based systems. ekb.eg For instance, iodine has been demonstrated to be an efficient promoter for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF). organic-chemistry.org The choice of solvent can also play a crucial role, with options ranging from toluene (B28343) to more polar solvents like ethanol. researchgate.net
A plausible reaction mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of 2,4-dichlorobenzaldehyde, followed by dehydration to form a benzothiazoline (B1199338) intermediate. Subsequent oxidation, often by air or another oxidizing agent, leads to the aromatic this compound. ekb.eg
Table 1: Examples of Catalysts and Conditions for Condensation Reactions
| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Iodine | DMF | 100 °C | Varies | High | organic-chemistry.org |
| L-Proline | Solvent-free (Microwave) | Varies | Short | Good to Moderate | tku.edu.tw |
| Acetic Acid | Mortar-pestle grinding | Room Temperature | Short | Good | ekb.eg |
This table presents general conditions applicable to the synthesis of 2-arylbenzothiazoles.
While direct condensation is prevalent, multistep sequences can also be employed for the synthesis of the benzothiazole scaffold. These methods may offer advantages in terms of substrate scope or the introduction of specific functional groups. One established route is the Jacobson synthesis, which involves the cyclization of thiobenzanilides. ijper.org For the target molecule, this would entail the synthesis of N-(2-mercaptophenyl)-2,4-dichlorobenzamide, followed by cyclization.
Other multistep approaches can involve the reaction of 2-aminothiophenols with carboxylic acids or their derivatives, such as acyl chlorides. nih.gov In the case of this compound, the reaction of 2-aminothiophenol with 2,4-dichlorobenzoyl chloride would be a viable synthetic pathway. These reactions often require elevated temperatures and may be facilitated by dehydrating agents or catalysts.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of benzothiazoles, this includes the use of greener catalysts, alternative energy sources, and more benign solvents. researchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times and improved yields. tku.edu.tw The condensation of 2-aminothiophenol with 2,4-dichlorobenzaldehyde could be efficiently carried out under microwave irradiation, potentially in the absence of a solvent or in a green solvent like water or ethanol. L-proline has been reported as an effective catalyst for such microwave-assisted reactions. tku.edu.tw
The use of heterogeneous catalysts is another hallmark of green chemistry, as they can be easily recovered and reused. Various solid-supported catalysts, including metal oxides and zeolites, have been investigated for benzothiazole synthesis and could be applied to the preparation of this compound. ekb.eg Furthermore, reactions in aqueous media or under solvent-free conditions are increasingly being explored to minimize the environmental impact of the synthesis. ekb.eg
Spectroscopic and Analytical Characterization Techniques for Synthesized this compound and its Analogs
The unambiguous identification and structural confirmation of synthesized this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For this compound, the NMR spectra would exhibit characteristic signals corresponding to the protons and carbons of the benzothiazole and dichlorophenyl moieties.
In the ¹H NMR spectrum, the aromatic protons of the benzothiazole ring would typically appear as a complex multiplet in the downfield region (around 7.0-8.5 ppm). The protons of the 2,4-dichlorophenyl group would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by the substitution pattern.
The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule. The carbon atom at the 2-position of the benzothiazole ring (C2), to which the dichlorophenyl group is attached, is expected to have a characteristic chemical shift in the range of 160-170 ppm. The other aromatic carbons would appear in the typical range of 110-155 ppm.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Benzothiazole Protons | 7.0 - 8.5 (m) | C2 (Benzothiazole) | 160 - 170 |
Note: The predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
C=N stretching: A characteristic absorption band for the carbon-nitrogen double bond of the thiazole (B1198619) ring, typically observed in the region of 1600-1650 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the region of 1450-1600 cm⁻¹ corresponding to the vibrations of the aromatic rings.
C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
C-Cl stretching: The carbon-chlorine bonds of the dichlorophenyl group would give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-S stretching: The carbon-sulfur bond vibration of the thiazole ring is generally weaker and appears in the fingerprint region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Thiazole) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a critical analytical technique used to confirm the molecular weight of a synthesized compound by measuring its mass-to-charge ratio (m/z). For this compound, this technique verifies the successful formation of the target molecule by identifying its molecular ion peak.
The presence of two chlorine atoms is a distinctive feature in the mass spectrum, leading to a characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region will exhibit an M+2 peak with a relative intensity that reflects this isotopic distribution. libretexts.org In electron ionization (EI) mass spectrometry of similar aromatic compounds, the molecular ion (M⁺) is often one of the most abundant peaks. nist.govraco.cat Alternatively, techniques like electrospray ionization (ESI) would typically show the protonated molecule, [M+H]⁺. fu-berlin.de
| Compound Name | Molecular Formula | Calculated Molecular Weight (g/mol) | Expected Primary m/z Peak ([M+H]⁺) |
|---|---|---|---|
| This compound | C₁₃H₇Cl₂NS | 280.18 | 281.98 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated molecules like this compound by measuring the absorption of light. The spectrum of benzothiazole derivatives is characterized by absorption bands that arise from electronic transitions between different molecular orbitals.
The primary transitions observed are π → π* and n → π. uzh.chuomustansiriyah.edu.iq The π → π transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital and are typically responsible for the strong absorption bands observed in the spectra of aromatic systems. dergipark.org.trnih.gov The n → π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital (from the lone pairs on the nitrogen and sulfur atoms) to a π* anti-bonding orbital. uzh.chdergipark.org.tr The position and intensity of these absorption bands are influenced by the specific substituents on the benzothiazole core and the phenyl ring. nih.gov
| Electronic Transition | Description | Typical Absorption Region | Relative Intensity |
|---|---|---|---|
| π → π | Promotion of an electron from a π bonding to a π anti-bonding orbital. | ~210-360 nm | High |
| n → π | Promotion of an electron from a non-bonding orbital to a π anti-bonding orbital. | >350 nm | Low to Moderate |
Due to a lack of specific published research on the compound "this compound," it is not possible to generate a detailed article that adheres to the user's strict outline and content requirements.
Extensive searches for computational and theoretical investigations, including Density Functional Theory (DFT) analyses, electronic structure, vibrational spectroscopy, thermochemical properties, nonlinear optical (NLO) properties, and Natural Bond Orbital (NBO) analysis specifically for "this compound," did not yield sufficient data to populate the requested sections and data tables.
While research exists for structurally related compounds—such as other dichlorophenyl-substituted heterocycles or different benzothiazole derivatives—the user's explicit instruction to focus solely on "this compound" and to exclude information outside this specific scope prevents the use of analogous data. Providing an article under these constraints would require speculation or the fabrication of scientific data, which is not feasible.
Therefore, a scientifically accurate and thorough article meeting the specified requirements cannot be produced at this time.
Investigations into Biological Activities and Underlying Mechanisms of 2 2,4 Dichlorophenyl 1,3 Benzothiazole and Its Analogs in Vitro Studies
Antimicrobial Activity Studies
Benzothiazole (B30560) derivatives have demonstrated notable antimicrobial effects against a variety of pathogenic microorganisms. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.
Numerous studies have highlighted the potential of 2-arylbenzothiazole derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency of these compounds is often influenced by the specific substitutions on the benzothiazole and aryl rings.
For instance, a series of 2-arylbenzothiazole analogs showed excellent antibacterial activity against Enterococcus faecalis, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of approximately 1 µM, which was more potent than the reference drug ciprofloxacin (B1669076) (MIC = 2.93 µM). nih.gov Good activity was also observed against Klebsiella pneumoniae. nih.gov Similarly, certain 2-aryl and 2-pyridinylbenzothiazoles displayed MIC values ranging from 3.13 to 50 μg/mL against pathogens such as S. aureus, M. luteus, P. aeruginosa, S. enterica, and E. coli. nih.gov
Modifications to the benzothiazole scaffold have been explored to enhance antibacterial activity. For example, piperazine-containing 2-arylbenzothiazole derivatives showed notable bacterial growth inhibition against S. aureus, although they were less potent than the reference drug tamoxifen. nih.gov Another study synthesized benzothiazole derivatives that demonstrated good to moderate antibacterial activities against strains like E. coli, S. aureus, P. aeruginosa, and K. pneumoniae with MIC values of 12.5 µg/mL, 25 µg/mL, and 50 µg/mL. tandfonline.com The presence of a 2,4-dichloro phenyl group was found to contribute to this activity. tandfonline.com
Furthermore, some hydroxylated 2-arylbenzothiazole derivatives have shown encouraging antibacterial properties. researchgate.net Benzothiazole-based thiazolidinones have also been investigated, with one compound exhibiting very good activity against P. aeruginosa (MIC/MBC at 0.10/0.12 mg/mL), nearly equipotent with streptomycin. nih.gov
| Compound/Analog | Bacterial Strain(s) | Key Findings (MIC/MBC) | Reference |
|---|---|---|---|
| 2-Arylbenzothiazole analogs | E. faecalis, K. pneumoniae | MIC ≈ 1 µM against E. faecalis (more potent than ciprofloxacin) | nih.gov |
| 2-Aryl and 2-pyridinylbenzothiazoles | S. aureus, M. luteus, P. aeruginosa, S. enterica, E. coli | MICs ranging from 3.13 to 50 μg/mL | nih.gov |
| Piperazine-containing 2-arylbenzothiazoles | S. aureus | MIC = 32 μg/ml | nih.gov |
| Benzothiazole derivatives with 2,4-dichloro phenyl group | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | MICs of 12.5, 25, and 50 µg/mL | tandfonline.com |
| Benzothiazolylthiazolidin-4-one derivative | P. aeruginosa | MIC/MBC at 0.10/0.12 mg/mL | nih.gov |
The antifungal potential of 2-(2,4-dichlorophenyl)-1,3-benzothiazole and its analogs has also been a significant area of investigation. Various derivatives have shown promising activity against a range of fungal pathogens. researchgate.net
In one study, a series of novel 2-aryl substituted benzothiazoles were screened for their in-vitro antifungal activity against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. ijpsr.com Several synthesized compounds demonstrated better or equal antifungal activity compared to the standard drug fluconazole. ijpsr.com Another study found that benzothiazole derivatives exhibited MIC values from 12.5 to 100 μg/mL against the yeast C. albicans. nih.gov
Research into condensed benzothiazole systems has also yielded positive results. These fused heterocyclic compounds showed a broad spectrum of antifungal activity, with notable effectiveness against Penicillium sp. and A. niger. Furthermore, certain benzothiazole derivatives have been synthesized that show a broad antifungal spectrum, with one compound in particular demonstrating higher activity against Cryptococcus neoformans and Candida glabrata than fluconazole. rsc.org This compound also exhibited in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model. rsc.org
The introduction of specific chemical groups has been shown to influence antifungal efficacy. For example, newly synthesized compounds with an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus and chloro or fluoro substitutions on an associated aromatic amine exhibited moderate antifungal activity. humanjournals.com
| Compound/Analog | Fungal Strain(s) | Key Findings (MIC) | Reference |
|---|---|---|---|
| 2-Aryl substituted benzothiazoles | C. albicans, A. niger, C. neoformans | Some compounds showed better or equal activity to fluconazole. | ijpsr.com |
| 2-Aryl and 2-pyridinylbenzothiazoles | C. albicans | MICs from 12.5 to 100 μg/mL. | nih.gov |
| Condensed benzothiazoles | Penicillium sp., A. niger | Showed a broad spectrum of antifungal activity. | |
| Benzothiazole derivative 6m | C. neoformans, C. glabrata | Higher activity than fluconazole. | rsc.org |
| Benzothiazoles with nitro and halo-substitutions | Not specified | Exhibited moderate antifungal activity. | humanjournals.com |
Understanding the molecular mechanisms behind the antimicrobial effects of benzothiazole derivatives is key to their development as therapeutic agents. Research has identified several potential cellular targets.
DNA Gyrase Inhibition: DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, making them attractive targets for antibacterial drugs. nih.gov Benzothiazole-based compounds have been developed as inhibitors of the GyrB subunit of DNA gyrase, which contains the ATP-binding site. nih.govscispace.com For example, a potent gyrase inhibitor with a benzothiazole scaffold demonstrated excellent in vitro activity against Gram-positive bacteria like S. aureus. acs.org Further studies have explored the chemical space of these inhibitors, synthesizing compounds with potent inhibitory activity on E. coli gyrase. nih.gov The crystal structure of a benzothiazole derivative in complex with E. coli DNA gyrase B has provided insights into the binding mode of this class of inhibitors. scispace.com
Glucosamine-6-phosphate Synthase Inhibition: Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the biosynthesis of the microbial cell wall. researchgate.netnih.gov Its inhibition can lead to an antimicrobial effect. researchgate.net While direct studies on this compound are limited, the broader class of heterocyclic compounds has been investigated as potential inhibitors of this enzyme, often based on molecular docking studies. nih.govtandfonline.com
Anticancer and Antiproliferative Activity Investigations
The potent antiproliferative effects of benzothiazoles in various cancer models have sparked interest in these molecules as promising antitumor agents. nih.gov Functionalization of the benzothiazole scaffold, particularly at the C-2 and C-6 positions, has been a key factor in their enhanced biological activity. nih.gov
A significant body of research has demonstrated the in vitro cytotoxicity of 2-arylbenzothiazole derivatives against a panel of human tumor cell lines. For example, certain benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues have shown potent antiproliferative activity against cell lines derived from both hematological and solid tumors, with CC50 values in the range of 8-24 µM. researchgate.net
The substitution pattern on the aryl ring plays a crucial role in the antiproliferative activity. The introduction of electron-withdrawing groups, such as halogens, nitro, and trifluoromethyl groups, has been shown to improve the antiproliferative activity of some benzothiazole derivatives. nih.gov In one study, a benzothiazole imidazoline (B1206853) derivative directly connected to an N-1-phenyl-1,2,3-triazole showed the most potent growth-inhibitory effect on colorectal adenocarcinoma (SW620) with an IC50 of 0.25 µM. nih.gov
| Compound/Analog | Cancer Cell Line(s) | Key Findings (IC50/CC50) | Reference |
|---|---|---|---|
| Benzothiazole piperazino-arylsulfonamides and arylthiol analogues | Various human tumor-derived cell lines | CC50 range = 8-24 µM | researchgate.net |
| Benzothiazole imidazoline derivative | Colorectal adenocarcinoma (SW620) | IC50 = 0.25 µM | nih.gov |
| Phenylacetamide derivatives with benzothiazole nucleus | Pancreatic and paraganglioma cancer cell lines | Marked viability reduction at low micromolar concentrations | nih.gov |
The anticancer activity of benzothiazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.
EGFR and VEGFR Inhibition: Benzothiazole-based derivatives have been identified as effective inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Some of these inhibitors have even progressed to clinical trials. nih.gov
Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a key enzyme in the synthesis of DNA and a well-established target for anticancer drugs. nih.govmdpi.com While classical TS inhibitors are often analogs of the folate cofactor, there is interest in developing non-classical inhibitors to overcome resistance. nih.gov
p56lck Inhibition: The lymphocyte-specific protein tyrosine kinase p56lck is essential for T-cell activation and has been identified as a therapeutic target. nih.gov A series of novel benzothiazole-based small molecule inhibitors of p56lck have been developed and shown to be potent inhibitors with excellent cellular activities against T-cell proliferation. nih.gov
Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Perturbations)
The modulation of cellular pathways, particularly those involved in cell proliferation and programmed cell death, is a significant area of investigation for 2-arylbenzothiazoles. In vitro studies have demonstrated that these compounds can induce apoptosis and cause perturbations in the cell cycle of cancer cells.
Apoptosis Induction:
A novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. nih.gov This process is initiated by an increased generation of reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential. nih.gov The disruption of mitochondrial integrity is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors. nih.gov Antitumor agents often trigger apoptosis in tumor cells via two main pathways: the mitochondria-mediated intrinsic pathway and the cell death receptor-mediated extrinsic pathway. nih.gov
Benzothiazole-triazole hybrids have also been found to promote apoptosis in triple-negative breast cancer cells. The proposed mechanism involves the inhibition of the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis in human papillomavirus (HPV) 16 infected cervical cancer cells by a benzothiazole derivative bearing an amide moiety is associated with an increased nuclear expression of the tumor suppressor protein p53 and a shift in the Bax/Bcl-2 ratio, favoring apoptosis. researchgate.net
Cell Cycle Perturbations:
In addition to inducing apoptosis, benzothiazole derivatives have been observed to arrest the cell cycle at different phases. For instance, some imidazo-benzothiazole conjugates can modulate the expression of microRNAs that regulate the balance between cell proliferation and apoptosis. researchgate.net Flow cytometry analysis of a compound known as DWP0016 showed it arrested the cell cycle at the G1 phase in SH-SY5Y neuroblastoma cells in a dose-dependent manner. researchgate.net This cell cycle arrest was facilitated by the activation of p21Cip/WAF1 and p27/KIP1. researchgate.net In another study, benzothiazole-triazole hybrids were found to trigger cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. nih.gov
Table 1: In Vitro Cellular Pathway Modulation by Benzothiazole Analogs To make this table interactive, you can sort and filter the data by clicking on the column headers.
| Compound Class | Cell Line | Effect | Key Mediators |
|---|---|---|---|
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal cancer cells | Apoptosis induction | ROS, Mitochondrial pathway |
| Benzothiazole-triazole hybrids | Triple-negative breast cancer cells | Apoptosis induction, G2/M cell cycle arrest | Bcl-2 inhibition |
| Benzothiazole derivative with amide moiety | HPV 16 infected cervical cancer cells (SiHa) | Apoptosis induction | p53, Bax/Bcl-2 ratio |
| DWP0016 | SH-SY5Y neuroblastoma cells | G1 cell cycle arrest, Apoptosis induction | p21Cip/WAF1, p27/KIP1, Caspase-3, -9 |
| Imidazo-benzothiazole conjugates | Colon cancer cells | Apoptosis induction | MicroRNA modulation |
Antiviral Activity Research
Benzothiazole derivatives have been a subject of interest in the search for novel antiviral agents, with studies demonstrating their potential to inhibit various viruses. nih.govnih.gov
Inhibition of Viral Enzymes (e.g., HCV Serine Protease, Pteridine Reductase 1)
HCV Serine Protease: The hepatitis C virus (HCV) NS3 serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mcgill.carsc.org Certain benzothiazole derivatives have been identified as inhibitors of this enzyme. For instance, a benzothiazole ring used as a P2ꞌ ligand in a series of protease inhibitors was found to be optimal for enzymatic and antiviral activity against both wild-type and multidrug-resistant HCV strains. nih.gov
Pteridine Reductase 1 (PTR1): This enzyme is a drug target for trypanosomatidic infections. 2-Amino-benzo[d]thiazole has been identified as a scaffold for developing PTR1 inhibitors. nih.govacs.org Molecular docking and crystallography have guided the synthesis of new benzothiazoles with improved enzymatic activity. nih.govacs.org Several 2-amino-benzo[d]thiazoles have demonstrated potent inhibition of Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1), with IC50 values in the low micromolar and sub-micromolar ranges. nih.govacs.orgfairdomhub.orgresearchgate.net
Mechanisms of Viral Replication Interference (In Vitro Models)
In vitro studies have shown that benzothiazole derivatives can interfere with viral replication through various mechanisms. For HCV, 5-benzothiazole substituted pyrimidine (B1678525) derivatives have been identified as replication inhibitors. nih.gov These compounds demonstrated good potency in replicon assays, which are cell-based models that mimic HCV RNA replication. nih.gov
In the context of HIV, some benzothiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The antiviral potency of these compounds was indicated by their ability to inhibit the binding of thymidine (B127349) with the reverse transcriptase enzyme in in vitro assays. nih.gov
Antioxidant Activity Investigations (In Vitro Assays)
Several in vitro assays have been employed to evaluate the antioxidant potential of 2-aryl benzothiazole derivatives. The most common methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.comnih.govnih.gov
In one study, a series of 12 benzothiazole derivatives were synthesized and evaluated for their antioxidant activity using both DPPH and ABTS methods. The results indicated that the compounds exhibited significant radical scavenging potential, with better activity observed in the ABTS assay compared to the DPPH assay. researchgate.net At a concentration of 100µg/ml, the antioxidant activity of these compounds was comparable to that of the standard antioxidant, ascorbic acid. researchgate.net
Table 2: In Vitro Antioxidant Activity of Benzothiazole Derivatives To make this table interactive, you can sort and filter the data by clicking on the column headers.
| Assay | Observation | Reference Compound |
|---|---|---|
| DPPH radical scavenging | Significant radical scavenging potential | Ascorbic acid |
| ABTS radical scavenging | Better activity than DPPH assay, comparable to ascorbic acid at 100µg/ml | Ascorbic acid |
Anti-inflammatory and Analgesic Mechanistic Studies (In Vitro Models)
The anti-inflammatory and analgesic properties of benzothiazole derivatives have been explored through in vitro models, primarily focusing on their ability to inhibit key enzymes involved in inflammation and pain pathways. nih.govbanglajol.info
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are major targets for anti-inflammatory drugs. In vitro evaluation of benzo[d]thiazol-2-amine derivatives for their COX-1 and COX-2 enzyme inhibitory activities has been performed. rjpbr.comresearchgate.netpreprints.org Certain derivatives exhibited significant inhibitory action against both COX-1 and COX-2, with IC50 values in the micromolar range. researchgate.netpreprints.org
Other Specific Biological Targets and Mechanisms (In Vitro Context)
Beyond the aforementioned activities, in vitro studies have identified other specific biological targets for this compound and its analogs.
Enzyme Inhibition:
α-Glucosidase: Novel 1,2-benzothiazine-N-arylacetamides have been synthesized and screened for their in vitro α-glucosidase inhibition activity. Several derivatives emerged as potent inhibitors of this enzyme, with IC50 values better than the standard drug, acarbose. mdpi.com
Bacterial Enzymes: A series of 2-arylbenzothiazole derivatives have been developed as fluorogenic enzyme substrates to detect various bacterial enzymes, including aminopeptidase, esterase, phosphatase, and β-galactosidase. nih.gov This indicates an interaction with these microbial enzymes.
Carbonic Anhydrase and Cholinesterases: 2-amino thiazole (B1198619) derivatives have shown inhibitory effects on carbonic anhydrase I and II isoenzymes, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
VEGFR-2 Inhibition: A new series of 2-aminobenzothiazole (B30445) hybrids were synthesized and evaluated for their in vitro antitumor effect, with some compounds showing potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.com
Antimicrobial Activity:
Numerous studies have reported the in vitro antimicrobial activity of novel benzothiazole analogs against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govekb.egresearchgate.netnih.gov The mechanism of action is thought to involve the enhancement of lipophilicity and interaction with microbial membranes. ekb.eg Some derivatives have shown potency comparable to or even exceeding that of standard drugs like ciprofloxacin. nih.govresearchgate.net
Anticonvulsant Activity
Derivatives of the benzothiazole nucleus have been identified as a promising class of compounds for the development of new anticonvulsant therapies. In vitro and in vivo experimental models have demonstrated their potential to suppress seizures, suggesting mechanisms that involve the modulation of neuronal excitability.
Furthermore, these compounds can influence the functional state of voltage-gated ion channels, which are crucial for the generation and propagation of action potentials. By modulating sodium, calcium, and potassium ion channels in neuronal membranes, benzothiazole derivatives can reduce neuronal hyperexcitability that leads to seizures. For instance, Riluzole, a clinically used drug containing a benzothiazole moiety, exhibits a phenytoin-like spectrum of anticonvulsant activity, which is associated with the blockade of voltage-gated sodium channels.
Studies on various substituted benzothiazole derivatives have shown that the nature and position of substituents on the benzothiazole ring and associated phenyl rings can significantly influence their anticonvulsant potency. For example, derivatives with higher lipophilicity, such as those with -CH3 and -Cl substitutions, have been found to be more protective in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
| Compound Series | In Vitro/In Vivo Model | Observed Activity | Potential Mechanism |
| N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-Substituted benzamides | MES and scPTZ | Significant anticonvulsant activity, particularly with H, 2-Cl, and 4-Cl substitutions. | Not specified |
| 1-(4-substituted phenyl) ethan-1-one-N-(6-substituted-1,3-benzothiazol-2-yl) semicarbazones | MES animal model | Higher protection with lipophilic substitutions (-CH3, -Cl) on the benzothiazole ring. | Not specified |
| Benzothiazolyl guanidines | MES, scPTZ, and strychnine-induced seizures | Protective action observed with 4-CH3 and 4-Cl derivatives. | Not specified |
| 2-(4-arylthiosemicarbazidocarbonylthio)-benzothiazoles | Pentylenetetrazole induced convulsions | Anticonvulsant activity demonstrated. | Not specified |
| N-(4-(benzothiazole-2-yl) phenyl) 3- and 4- substituted benzene (B151609) sulfonamides | MES and PTZ test | Compound with p-Cl group on benzene sulphonamide showed better activity than p-Br or p-F groups. | Interaction with nicotinic acetylcholine (B1216132) ion-gated receptors (from computational analysis). |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. Benzothiazole derivatives have emerged as a promising scaffold in this area, with several analogs demonstrating potent in vitro activity against Mtb.
The mechanism of action for some benzothiazole-based compounds has been linked to the inhibition of crucial mycobacterial enzymes. One such target is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. Molecular docking studies have supported the interaction of benzothiazole derivatives with the active site of DprE1.
Various synthetic approaches, including molecular hybridization and one-pot multicomponent reactions, have been employed to generate libraries of benzothiazole analogs for antitubercular screening. The in vitro activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. Studies have shown that modifications to the benzothiazole core and its substituents can lead to compounds with MIC values in the low micromolar to sub-micromolar range. For instance, certain benzothiazolylpyrimidine-5-carboxamides have shown better activity than the first-line drug isoniazid (B1672263) (INH).
| Compound Series | M. tuberculosis Strain | In Vitro Activity (MIC) | Potential Target/Mechanism |
| Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | H37Rv | 1 µM to 61.2 µM | Not specified |
| Mannich base nitrothiazole derivatives | gfp reporter strain of Mtb | <0.244 µM to 31.25 µM | Not specified |
| Benzothiazolylpyrimidine-5-carboxamide analogues | H37Rv ATCC 27294 | 0.08 µM to 0.32 µM | DprE1 inhibition |
Antidiabetic Activity
Benzothiazole-containing compounds have been investigated for their potential in the management of type 2 diabetes. Their proposed mechanisms of action often involve the modulation of key proteins involved in glucose metabolism and insulin (B600854) signaling.
One of the primary targets for some benzothiazole analogs is the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation, lipid metabolism, and insulin sensitization. Thiazolidinediones (TZDs), a class of antidiabetic drugs, act as PPARγ agonists. Molecular modeling studies have suggested that benzothiazole-pyrazolidinedione hybrids can interact favorably with the ligand-binding domain of PPARγ, including its hydrophobic pocket, thereby enhancing their antihyperglycemic activity.
Another mechanism through which benzothiazole derivatives may exert antidiabetic effects is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. These enzymes are located in the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption after a meal can be slowed, leading to a reduction in postprandial hyperglycemia. In vitro assays measuring the inhibition of α-glucosidase have been used to evaluate the antidiabetic potential of novel thiazolidine-2,4-diones, a related class of compounds.
| Compound Series | In Vitro Target/Assay | Observed Activity | Potential Mechanism |
| Benzothiazole-pyrazolidinedione hybrids | PPARγ (molecular docking) | Favorable interaction with the PPARγ binding site. | PPARγ agonism |
| Thiazolidine-2,4-dione derivatives | α-Glucosidase inhibitory assay | Significant inhibition of α-glucosidase. | Inhibition of carbohydrate-hydrolyzing enzymes |
| Diazenyl benzene sulphonamide derivatives with a 1,3,4-thiadiazole (B1197879) moiety | α-Amylase and α-glucosidase inhibition | Promising inhibition of both enzymes. | Inhibition of carbohydrate-hydrolyzing enzymes |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The need for new, safer, and more effective treatments has driven research into various chemical scaffolds, including benzothiazole and its bioisosteres like benzothiadiazines.
In vitro studies are crucial for the initial screening of antileishmanial compounds, typically involving assays against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite. The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).
| Compound Series | Leishmania Species & Stage | In Vitro Activity (IC50) | Notes |
| 2-(2-phenoxyethyl)-2H-benzo[e]thiadiazine-1,1-dioxide | L. major (promastigotes) | 103 µM | Moderate inhibition |
| 2-(2-phenoxyethyl)-2H-benzo[e]thiadiazine-1,1-dioxide | L. donovani (promastigotes) | 153 µM | Moderate inhibition |
| 4-Phenyl-1,3-thiazol-2-amine derivatives | L. amazonensis (promastigotes) | 20.78 µM to 957.56 µM | Varied activity within the series. |
| 1,3-Thiazole and 4-thiazolidinone (B1220212) ester derivatives | L. infantum (promastigotes) | 14.39 µM to 374.16 µM | Varied activity within the series. |
| 4-(4-chlorophenyl)thiazole compounds | L. amazonensis (promastigotes) | 19.86 µM to 200 µM | Moderate to low toxicity observed. |
Structure Activity Relationship Sar and Derivatization Strategies for 2 2,4 Dichlorophenyl 1,3 Benzothiazole Analogs
Synthesis and Characterization of Substituted 2-(2,4-Dichlorophenyl)-1,3-Benzothiazole Analogs
The synthesis of 2-substituted benzothiazole (B30560) derivatives is a well-established area of heterocyclic chemistry. ijper.org Common methods for creating the benzothiazole skeleton involve the condensation reaction of 2-aminothiophenols with various functional groups such as aldehydes, carboxylic acids, esters, or acyl chlorides. ijper.org For analogs of this compound, a primary route involves the reaction of an appropriately substituted 2-aminothiophenol (B119425) with 2,4-dichlorobenzoic acid or its more reactive derivatives, like 2,4-dichlorobenzoyl chloride.
One established synthetic pathway involves heating a mixture of 2-aminobenzenethiol with polyphosphoric acid and chloroacetic acid. jyoungpharm.org Another common approach is the reaction between 2-(chloromethyl)-benzo[d]-thiazole and various hydroxy-substituted aryl methanones in a solvent like dry tetrahydrofuran (B95107) with potassium carbonate. jyoungpharm.org Further modifications can be achieved by reacting substituted benzothiazoles with reagents like chloroacetyl chloride to form acetamide (B32628) intermediates, which can then be extended to create more complex molecules. orientjchem.orgrroij.com
The general procedure for synthesizing a library of derivatives often involves a multi-step process. For instance, a series of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl) (substitutedphenyl) methanone (B1245722) scaffolds were synthesized through a two-step chemical reaction using a conventional stirring method at 40 °C. jyoungpharm.org
Once synthesized, the characterization of these new analogs is crucial to confirm their chemical structures. A combination of spectroscopic and analytical techniques is employed:
Infrared (IR) Spectroscopy : Used to identify characteristic functional groups within the molecule. jyoungpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, including the position and environment of protons and carbon atoms. jyoungpharm.orgrroij.com
Mass Spectrometry (MS) : Provides information on the molecular weight of the compound, confirming its elemental composition. jyoungpharm.org
Thin-Layer Chromatography (TLC) : Employed to monitor the progress of reactions. jyoungpharm.org
Melting Point Determination : Used as an indicator of purity for solid compounds. jyoungpharm.org
These characterization methods ensure the successful synthesis and purity of the target compounds before they undergo biological evaluation. jyoungpharm.orgrroij.com
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogs are highly dependent on the nature and position of substituents on both the benzothiazole and phenyl rings. rjptonline.org Structure-activity relationship (SAR) studies have revealed key insights into optimizing these compounds for various therapeutic targets, including as anticancer and anti-inflammatory agents. rjptonline.orgmdpi.com
Modifications on the Benzothiazole Ring: Substitutions on the benzothiazole nucleus can significantly modulate biological effects. For example, in a series of phenylacetamide derivatives containing a benzothiazole core, modifications at this position led to improved antiproliferative activity against pancreatic and paraganglioma cancer cell lines compared to the lead compound. mdpi.com Research has shown that introducing electron-withdrawing groups, such as a nitro (NO₂) or cyano (CN) group, at the C-6 position of the benzothiazole ring can enhance antiproliferative activity. mdpi.com Conversely, replacing a cationic amidine fragment with an ammonium (B1175870) group at the same position resulted in increased antitumor activity against different cancer cell lines. mdpi.com
Modifications on the Phenyl Ring: Alterations to the phenyl ring also play a critical role in determining the pharmacological profile. In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies indicated that placing trifluoromethyl (CF₃) groups at the ortho and para positions of the aromatic rings was well-tolerated by the target enzymes. nih.gov
The following interactive table summarizes representative data on how different substituents influence biological activity in benzothiazole derivatives.
| Scaffold | Substituent (Position) | Biological Activity | Key Finding |
| 2-Phenylbenzothiazole | Nitro or Cyano (C-6 of benzothiazole) | Antiproliferative | Electron-withdrawing groups at C-6 increase activity. mdpi.com |
| 2-Phenylbenzothiazole | Ammonium (C-6 of benzothiazole) | Antitumor | Replacement of cationic amidine with ammonium enhances activity. mdpi.com |
| Phenylacetamide Benzothiazole | Various on phenylacetamide | Antiproliferative (Pancreatic Cancer) | Most derivatives showed improved activity over the lead compound. mdpi.com |
| Benzothiazole-phenyl | Trifluoromethyl (ortho/para of phenyl) | sEH/FAAH Inhibition | CF₃ groups are well-tolerated by the enzymes. nih.gov |
These findings demonstrate that strategic modifications to the core structure can fine-tune the biological activity and selectivity of these compounds, guiding the design of more effective therapeutic agents. mdpi.com
Influence of Halogen Substitution Patterns on Biological Efficacy and Target Interactions
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, thereby influencing biological efficacy. journalajrimps.com For this compound analogs, the pattern of halogen substitution is a critical determinant of their activity.
The presence of strong electronegative atoms like chlorine or bromine, particularly at the para position of a phenyl ring, has been shown to enhance the lipophilicity of compounds, which can lead to improved cytotoxicity. ijper.org The introduction of a fluorine atom is particularly noteworthy as it can improve desirable pharmacological properties, including a longer biological half-life and a higher ability to bind with target receptors, due to its small atomic radius and high electronegativity. journalajrimps.com
In a study of sulfur-containing flavonoids, which share heterocyclic structural motifs, the influence of halogen substituents on antibacterial properties was investigated. nih.gov The results showed that as the halogen was changed from fluorine to iodine, the compounds exhibited progressively better inhibitory properties against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that for certain target interactions, the size of the halogen atom may be a more significant factor than its electronic properties. nih.gov
For anticonvulsant agents based on a benzothiazole scaffold, analogs with a 3-fluorobenzyl or 4-fluorobenzyl group showed potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, highlighting the beneficial role of fluorine in this context. nih.gov
The table below illustrates the effect of different halogen substitutions on the biological activity of various heterocyclic compounds.
| Compound Class | Halogen Substituent (Position) | Biological Activity | Observed Effect |
| Benzothiazole Derivatives | Cl/Br (para-phenyl) | Cytotoxicity | Enhanced lipophilicity and cytotoxicity. ijper.org |
| Benzothiazole Derivatives | Fluorine | General Pharmacological | Can improve half-life and receptor binding. journalajrimps.com |
| Sulfur-containing Flavonoids | F, Cl, Br, I | Antibacterial | Efficacy increases with halogen size (I > Br > Cl > F). nih.gov |
| Benzothiazole Acetamides | 3-Fluorobenzyl / 4-Fluorobenzyl | Anticonvulsant | Potent activity in MES and scPTZ tests. nih.gov |
These examples underscore the strategic importance of halogen substitution in medicinal chemistry. The specific choice of halogen and its position can dramatically alter the efficacy and target interactions of this compound analogs, providing a powerful tool for optimizing drug candidates.
Future Directions in the Academic Research of 2 2,4 Dichlorophenyl 1,3 Benzothiazole
Rational Design and Synthesis of Novel Benzothiazole (B30560) Scaffolds and Hybrid Molecules
The future of research on 2-(2,4-dichlorophenyl)-1,3-benzothiazole will heavily rely on the rational design and synthesis of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This will involve the exploration of novel benzothiazole scaffolds and the creation of hybrid molecules that combine the key structural features of this compound with other pharmacologically active moieties.
A significant area of focus will be the synthesis of benzothiazole-thiazolidine-2,4-dione hybrids . Thiazolidine-2,4-diones are known to be important pharmacophores in the development of anticancer agents. By combining this moiety with the benzothiazole core, researchers can aim to develop novel compounds with enhanced efficacy against various cancer cell lines. nih.gov Similarly, the synthesis of benzothiazole hybrids with 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole moieties presents another promising avenue. These five-membered heterocyclic rings are known to be associated with a broad spectrum of biological activities, and their incorporation into the this compound scaffold could lead to the discovery of novel therapeutic agents. nih.govmdpi.comnih.gov
The concept of molecular hybridization will be a key strategy, involving the design of molecules that can interact with multiple biological targets. nih.govresearchgate.net For instance, the development of multitarget-directed ligands (MTDLs) based on the this compound scaffold could offer a more effective therapeutic approach for complex multifactorial diseases like Alzheimer's disease. nih.govresearchgate.netrsc.org
The following table outlines potential synthetic strategies for creating novel benzothiazole derivatives:
| Hybrid Molecule Type | Synthetic Strategy | Potential Therapeutic Target |
| Benzothiazole-Thiazolidinedione | Condensation reactions between 2-aminothiophenol (B119425) derivatives and thiazolidinedione precursors. | Cancer |
| Benzothiazole-Thiadiazole/Oxadiazole | Cyclization reactions of benzothiazole-containing intermediates with appropriate reagents to form the thiadiazole or oxadiazole ring. | Cancer, Infectious Diseases |
| Multi-target Directed Ligands (MTDLs) | Linkage of the benzothiazole scaffold to other known pharmacophores via flexible or rigid linkers. | Neurodegenerative Diseases |
Advanced Computational Approaches for Lead Optimization and Mechanistic Prediction
Computational chemistry will play a pivotal role in accelerating the discovery and development of new drugs based on the this compound scaffold. Advanced computational techniques will be employed for lead optimization and to predict the mechanism of action of novel compounds at a molecular level.
Density Functional Theory (DFT) calculations will be utilized to study the electronic and structural properties of this compound and its derivatives. mdpi.comnih.gov These studies can provide insights into the molecule's reactivity, stability, and spectroscopic features, which are crucial for understanding its biological activity. mdpi.com
Molecular docking simulations will be instrumental in predicting the binding modes of these compounds with their biological targets. By understanding the key interactions between the ligand and the receptor, researchers can rationally design modifications to improve binding affinity and selectivity. mdpi.compjps.pk Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies will be essential for evaluating the drug-likeness and pharmacokinetic properties of new analogs at an early stage of the drug discovery process, thereby reducing the time and cost associated with experimental studies. nih.govveterinaria.orgnih.govresearchgate.net
The following table summarizes the application of various computational approaches in the study of benzothiazole derivatives:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic and structural properties. | HOMO-LUMO energy gap, molecular electrostatic potential, reactivity descriptors. mdpi.com |
| Molecular Docking | Prediction of binding modes with biological targets. | Binding affinity, protein-ligand interactions. mdpi.compjps.pk |
| In Silico ADMET Prediction | Evaluation of pharmacokinetic and toxicological properties. | Oral bioavailability, blood-brain barrier penetration, potential toxicity. nih.govveterinaria.org |
In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level
A critical area for future research is the in-depth elucidation of the molecular mechanisms underlying the biological activities of this compound. While the broader class of benzothiazoles is known to affect various biological pathways, the specific targets and mechanisms of action for this particular compound remain largely unknown. researchgate.net
Future studies should focus on identifying the specific cellular and molecular targets of this compound. This can be achieved through a combination of experimental techniques such as affinity chromatography, proteomics, and genetic screening. Once potential targets are identified, further biochemical and biophysical assays will be necessary to validate these interactions and to understand how the compound modulates the function of the target protein.
Investigating the impact of this compound on key signaling pathways is also crucial. For example, studies on other benzothiazole derivatives have shown effects on pathways involved in cancer progression, such as those regulated by receptor tyrosine kinases. nih.gov Transcriptomic and proteomic analyses of cells treated with this compound can provide a global view of the cellular response and help to identify the key pathways that are perturbed. researchgate.net
Development of Selective Molecular Probes and Research Tools
The unique chemical structure of this compound can be leveraged for the development of selective molecular probes and research tools. These tools are invaluable for studying biological processes and for the validation of new drug targets.
A promising direction is the design of fluorescent probes based on the this compound scaffold. Benzothiazole derivatives have been successfully used to create fluorescent probes for the detection of various analytes, including metal ions, reactive oxygen species, and biomolecules. mdpi.comrsc.orgmdpi.comrsc.orgnih.govrsc.orgnih.govbohrium.comresearchgate.net By incorporating appropriate recognition moieties and fluorophores, it is possible to develop highly sensitive and selective probes for specific biological targets. These probes can be used for in vitro assays, cellular imaging, and even in vivo studies. nih.govrsc.org
Furthermore, derivatives of this compound can be functionalized to create affinity-based probes for target identification and validation. These probes typically contain a reactive group that can covalently bind to the target protein, allowing for its isolation and identification.
The development of such research tools will not only advance our understanding of the biological activities of this compound but will also contribute to the broader field of chemical biology.
Q & A
Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenyl)-1,3-benzothiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation reactions between 2-aminothiophenol derivatives and 2,4-dichlorobenzaldehyde precursors. For example, a reflux method using DMSO as a solvent under reduced pressure for 18 hours yielded a 65% product after crystallization with water-ethanol . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Catalysts : Glacial acetic acid (5 drops) accelerates imine formation in benzothiazole synthesis .
- Temperature : Prolonged reflux (4–18 hours) ensures complete cyclization.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMSO | 65 | |
| Catalyst | Glacial acetic acid | 65 | |
| Reaction Time | 18 hours (reflux) | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, the 2,4-dichlorophenyl group shows distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm) and carbon shifts (δ 120–140 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (CCDC deposition: o360) .
- Mass Spectrometry : High-resolution MS (e.g., Exact Mass 274.031683) confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers screen the biological activity of this compound in vitro?
Methodological Answer:
- Antifungal Assays : Use agar dilution methods against Candida spp. or Aspergillus spp., comparing inhibition zones to standard antifungals (e.g., clotrimazole) .
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HeLa) to assess IC values, ensuring concentrations ≤100 µM to avoid nonspecific toxicity .
- Enzyme Inhibition : Evaluate binding to cytochrome P450 enzymes (e.g., 14α-demethylase) via spectrophotometric assays, noting IC shifts relative to triazole antifungals like propiconazole .
Advanced Research Questions
Q. How does substituent variation on the benzothiazole core influence antifungal activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 2,4-positions enhances lipophilicity and membrane penetration, boosting antifungal potency .
- Methoxy Substitutions : Introduce steric hindrance, reducing activity compared to chloro derivatives (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole vs. parent compound) .
Q. Table 2: Substituent Effects on Antifungal Activity
| Substituent | IC (µM) | Mechanism Insight | Reference |
|---|---|---|---|
| 2,4-Cl | 12.5 | Enhanced membrane targeting | |
| 4-OCH | 45.8 | Reduced binding affinity |
Q. What strategies resolve contradictions in reported reaction regioselectivity for benzothiazole derivatives?
Methodological Answer: Discrepancies in regioselectivity (e.g., C-2 vs. C-4 substitution) arise from:
- Electronic Effects : EWGs direct electrophilic substitution to the para position. Computational modeling (DFT) predicts electron density distribution .
- Steric Factors : Bulky substituents on the dichlorophenyl group favor C-4 cyclization. Experimental validation via -NOE NMR can confirm spatial arrangements .
Q. How can researchers address inconsistencies in spectral data for novel analogs?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions) .
- Crystallographic Analysis : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) via single-crystal X-ray diffraction, as done for imidazole-ethanol derivatives .
Q. What mechanistic insights explain the fungicidal activity of this compound?
Methodological Answer: The compound inhibits ergosterol biosynthesis by binding to fungal cytochrome P450 14α-demethylase. Key evidence includes:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) shows hydrogen bonding with heme iron and hydrophobic interactions with active-site residues .
- Resistance Profiling : Mutagenesis in Candida spp. identifies mutations (e.g., Y132H) that reduce binding affinity, corroborating target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
